molecular formula C22H27N5O4 B14096829 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14096829
M. Wt: 425.5 g/mol
InChI Key: VFJJIIBWESADNX-UHFFFAOYSA-N
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Description

The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazaperhydroino ring system, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazaperhydroino Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dimethoxyphenyl group.

    Alkylation and Functional Group Modifications: The final steps involve alkylation reactions to introduce the prop-2-enyl and methyl groups, followed by functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, depending on the desired modifications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in alkanes or alcohols.

Scientific Research Applications

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactive properties, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione lies in its specific structural features, such as the diazaperhydroino ring system and the combination of functional groups. These features contribute to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H27N5O4/c1-5-10-27-20(28)18-19(24(2)22(27)29)23-21-25(11-6-12-26(18)21)13-9-15-7-8-16(30-3)17(14-15)31-4/h5,7-8,14H,1,6,9-13H2,2-4H3

InChI Key

VFJJIIBWESADNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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